N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Mechanism of Action
Target of Action
The primary target of CCG-15227 is RhoA , a small GTPase . RhoA is part of the Rho family of GTPases, which play crucial roles in various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-15227 acts by inhibiting the RhoA transcriptional signaling pathway . It does this by blocking the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . The compound acts downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins . The ability of CCG-1423 to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The inhibition of the RhoA transcriptional signaling pathway by CCG-15227 affects various downstream biochemical pathways. These pathways are involved in cell adhesion, migration, and proliferation . By inhibiting RhoA, CCG-15227 can disrupt these processes, potentially leading to the inhibition of cancer cell growth and metastasis .
Pharmacokinetics
The compound’s ability to inhibit rhoa suggests that it can penetrate cell membranes to reach its intracellular target .
Result of Action
The inhibition of the RhoA pathway by CCG-15227 can lead to various molecular and cellular effects. For instance, it can inhibit DNA synthesis in cancer cells, inhibit the growth of certain cancer cell lines, and stimulate apoptosis in metastasis-prone cancer cells . It can also inhibit Rho-dependent invasion by certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{2,4-dioxo-3-azatricyclo[4.2.1.0^{2,5}]non-9-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide
- N-(3-{2,4-dioxo-3-azatricyclo[5.3.1.0^{2,6}]undeca-1(11),5,7,9-tetraen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide
Uniqueness
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxyphenyl)-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a tricyclic structure with dioxo and azatricyclo moieties, which are known to enhance interactions with biological targets. Its molecular formula is C20H24N2O4, and it possesses significant pharmacological potential due to its ability to modulate various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For instance, similar compounds have been shown to inhibit aldose reductase, which plays a role in glucose metabolism and diabetic complications .
- Apoptosis Induction : In vitro studies suggest that the compound can induce apoptosis in cancer cells by interfering with signaling pathways that regulate cell survival and proliferation. This property is particularly relevant for its potential use as an antitumor agent.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Biological Activity | Description |
---|---|
Antitumor Effects | Induces apoptosis in cancer cells; inhibits tumor growth through modulation of signaling pathways. |
Enzyme Inhibition | Potential inhibitor of key metabolic enzymes such as aldose reductase, impacting glucose metabolism. |
Cellular Interaction | Binds to cellular receptors or enzymes, affecting downstream biological processes. |
Case Studies and Research Findings
- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could disrupt the cell cycle and promote apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : Research utilizing surface plasmon resonance (SPR) techniques revealed that the compound binds effectively to aldose reductase, suggesting a potential mechanism for its therapeutic effects in diabetic conditions .
- Synergistic Effects : Preliminary data indicate that when combined with existing chemotherapeutic agents, this compound may exhibit synergistic effects, enhancing overall efficacy against tumors.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methoxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-27(2,3)26(32)28(21-14-5-6-15-22(21)33-4)16-9-17-29-24(30)19-12-7-10-18-11-8-13-20(23(18)19)25(29)31/h5-8,10-15H,9,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCZQOPJNHZHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.